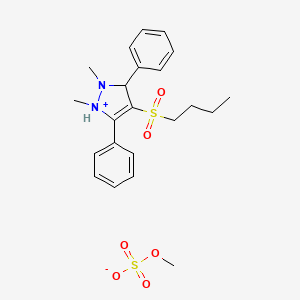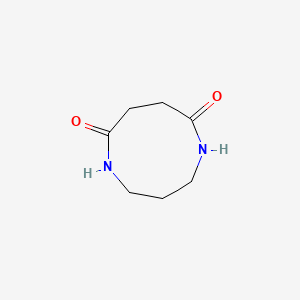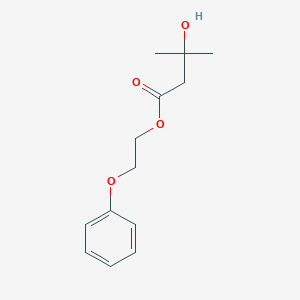
1-Methyl-3-(phenylselanyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(phenylselanyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenylselanyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Métodos De Preparación
The synthesis of 1-Methyl-3-(phenylselanyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-Methyl-3-(phenylselanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond in the pyrrolidinone ring.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(phenylselanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(phenylselanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The phenylselanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate oxidative stress and apoptosis in cells.
Comparación Con Compuestos Similares
1-Methyl-3-(phenylselanyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolidinone: Lacks the phenylselanyl group and has different chemical reactivity and biological activity.
3-Phenylselanyl-2-pyrrolidinone: Similar structure but with the phenylselanyl group attached to a different position on the pyrrolidinone ring.
N-Methyl-2-pyrrolidone: A commonly used solvent with different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
59953-52-5 |
|---|---|
Fórmula molecular |
C11H13NOSe |
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
1-methyl-3-phenylselanylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NOSe/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
NJACVNUKSYHMOP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)



![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)

![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)


![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
